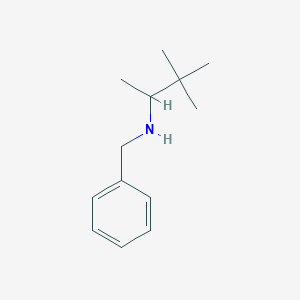

Benzyl(3,3-dimethylbutan-2-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl(3,3-dimethylbutan-2-yl)amine is a chemical compound with the formula C13H21N . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound or similar compounds typically involves reactions such as amination, arylation, and transamination . These reactions often involve the use of aromatic aldehydes and amine sources .Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .Chemical Reactions Analysis

Amines, including this compound, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . The Kb value for a similar compound, methylamine, is 4.6 × 10−4 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 191.31 . The boiling point and other physical properties are not specified in the available resources .Scientific Research Applications

Multi-Stimuli Responsive Materials

Benzylamine derivatives have been explored for their application in creating multi-stimuli responsive materials. For example, a novel V-shaped molecule and its derivatives demonstrated significant changes in quantum yields and morphology-dependent fluorochromism, influenced by mechanical force or pH changes. Such properties indicate potential for use as security inks, highlighting the application of benzylamine structures in developing smart materials with environmental responsiveness (Xiao-lin Lu & M. Xia, 2016).

Organic Synthesis and Catalysis

In organic synthesis, benzylamine derivatives serve as important intermediates. A procedure for direct carbonylative transformation of benzyl amines under additive-free conditions was developed, showcasing the role of such structures in facilitating complex synthesis processes, including the preparation of drugs like methylphenidate (Yahui Li, Zechao Wang, Xiao‐Feng Wu, 2018).

Corrosion Inhibition

Benzylamine derivatives also demonstrate applications in corrosion inhibition. Studies on the inhibition performance of benzothiazole and benzylamine derivatives on mild steel in acidic environments showed high efficiency, indicating the potential of benzylamine structures in protecting metals against corrosion. The adsorption of these compounds on metal surfaces follows Langmuir's isotherm, suggesting a predominantly chemisorption mechanism for the inhibition process (Zohreh Salarvand et al., 2017).

Material Science and Chemistry

The development of novel, sustainable catalytic methodologies to access benzylamines highlights their prominence in pharmaceutically active compounds. The direct coupling of benzyl alcohols with amines through borrowing hydrogen methodology, facilitated by iron catalysis, underscores the utility of benzylamine derivatives in material science and synthetic chemistry (Tao Yan, B. Feringa, Katalin Barta, 2016).

Mechanism of Action

Target of Action

Benzyl(3,3-dimethylbutan-2-yl)amine is a complex organic compound. Similar compounds like benzylamine have been found to interact with enzymes such as trypsin-1 and trypsin-2 .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other benzylamine derivatives .

properties

IUPAC Name |

N-benzyl-3,3-dimethylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVJAMSIPVNJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)

![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)

![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)

![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)

![4-(benzylthio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2682928.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)